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Compound of Interest

Compound Name: 3,6-Nonadienal

Cat. No.: B106697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

volatile organic compound (3Z,6Z)-3,6-Nonadienal. This compound is of interest in various

fields, including flavor and fragrance chemistry, as well as in the study of insect pheromones

and plant-derived volatiles. The following sections detail its mass spectrometry, nuclear

magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with

generalized experimental protocols for obtaining such data.

Data Presentation
The spectroscopic data for (3Z,6Z)-3,6-Nonadienal is summarized in the tables below. It is

important to note that while mass spectral data is available from experimental sources, specific

experimental NMR and IR data for this compound is not readily found in publicly accessible

literature. Therefore, the NMR and IR data presented are predicted values based on the

compound's structure and established spectroscopic principles for similar chemical entities.

Table 1: Mass Spectrometry Data for (3Z,6Z)-3,6-Nonadienal
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

39 65 C₃H₃⁺

41 100 C₃H₅⁺

55 50 C₄H₇⁺

67 85 C₅H₇⁺

79 60 C₆H₇⁺

95 25 C₇H₁₁⁺

108 5 [M-C₂H₅-H]⁺

138 10 M⁺ (Molecular Ion)

Data extracted from NIST

WebBook.[1]

Table 2: Predicted ¹H NMR Spectroscopic Data for (3Z,6Z)-3,6-Nonadienal
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H1 (CHO) 9.7 - 9.8 t ~1.5

H2 (CH₂) 3.2 - 3.3 dt J ≈ 7.0, 1.5

H3, H4 (=CH) 5.3 - 5.5 m -

H5 (CH₂) 2.8 - 2.9 t ~7.0

H6, H7 (=CH) 5.3 - 5.5 m -

H8 (CH₂) 2.0 - 2.1 p ~7.5

H9 (CH₃) 0.9 - 1.0 t ~7.5

Predicted values

based on standard

chemical shift ranges

and coupling constant

theory for unsaturated

aldehydes.

Table 3: Predicted ¹³C NMR Spectroscopic Data for (3Z,6Z)-3,6-Nonadienal
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 (CHO) 200 - 203

C2 (CH₂) 40 - 42

C3 (=CH) 128 - 132

C4 (=CH) 125 - 129

C5 (CH₂) 25 - 27

C6 (=CH) 123 - 127

C7 (=CH) 130 - 134

C8 (CH₂) 20 - 22

C9 (CH₃) 13 - 15

Predicted values based on standard chemical

shift ranges for unsaturated aldehydes.

Table 4: Predicted Infrared (IR) Absorption Data for (3Z,6Z)-3,6-Nonadienal
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Mode

C-H (alkenyl) 3010 - 3030 Stretching

C-H (alkyl) 2850 - 2960 Stretching

C-H (aldehyde) 2720 - 2820
Stretching (Fermi resonance

doublet)

C=O (aldehyde) 1720 - 1740 Stretching

C=C (alkene) 1650 - 1670 Stretching

C-H (alkenyl, Z) ~700 Out-of-plane bending

Predicted values based on

characteristic IR absorption

frequencies for functional

groups in similar molecules.

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited. These

protocols are based on standard laboratory practices for the analysis of volatile organic

compounds.

1. Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

Sample Preparation: (3Z,6Z)-3,6-Nonadienal, being a volatile compound, is ideally suited for

analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of the

analyte is prepared in a volatile solvent such as dichloromethane or hexane.

Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) and an

electron ionization (EI) source is used.

Gas Chromatography Method:

Injector Temperature: 250 °C
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by

a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.

Injection Mode: Splitless or split, depending on the sample concentration.

Mass Spectrometry Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 35-400.

Scan Speed: 1000 amu/s.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragmentation patterns. The spectrum is compared against spectral libraries

(e.g., NIST) for confirmation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Approximately 5-10 mg of (3Z,6Z)-3,6-Nonadienal is dissolved in ~0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

The solution is then transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: ~4 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Acquisition Time: ~1-2 seconds.

Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ¹H NMR,

the integrals are calibrated, and coupling constants are measured.

3. Infrared (IR) Spectroscopy

Sample Preparation: As a liquid, (3Z,6Z)-3,6-Nonadienal can be analyzed directly. A drop of

the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates to create a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

A background spectrum of the clean salt plates is collected first.

The sample is then placed in the beam path, and the sample spectrum is recorded.
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum to yield the absorbance or transmittance spectrum of the compound. The

characteristic absorption bands are identified and assigned to their corresponding functional

group vibrations.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

volatile organic compound like (3Z,6Z)-3,6-Nonadienal.
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Workflow for Spectroscopic Analysis of (3Z,6Z)-3,6-Nonadienal
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Caption: Generalized workflow for the spectroscopic analysis of (3Z,6Z)-3,6-Nonadienal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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